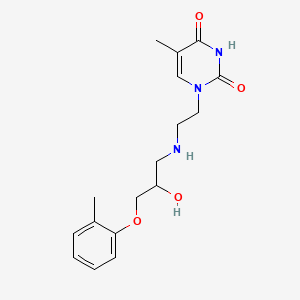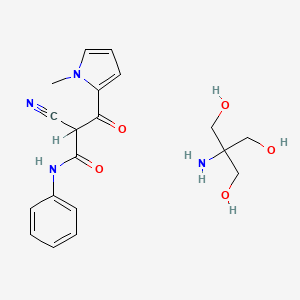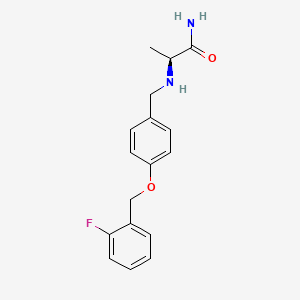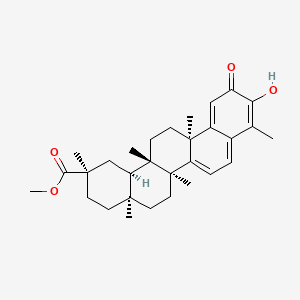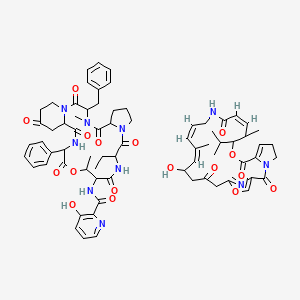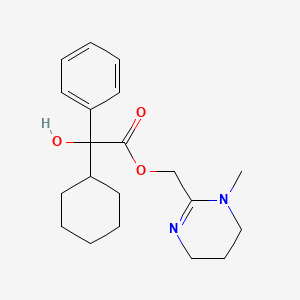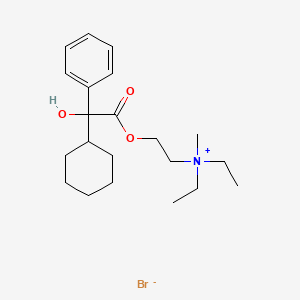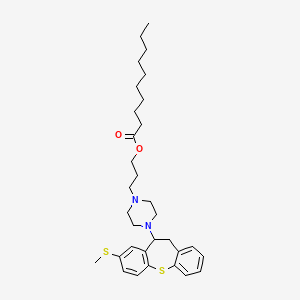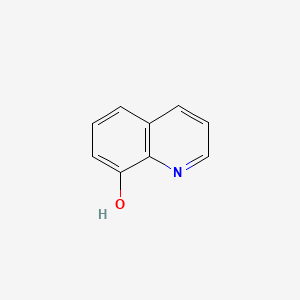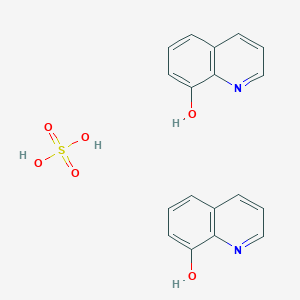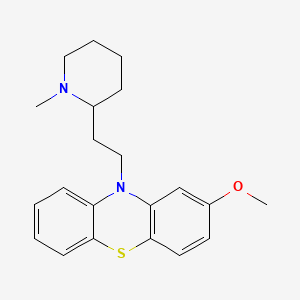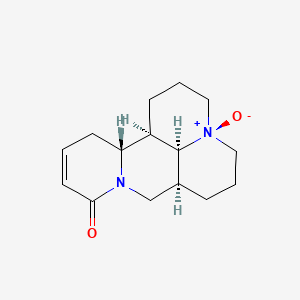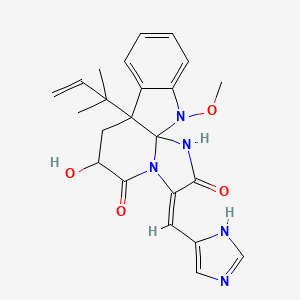
Neoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Neoxaline involves several key steps . It starts with the highly stereoselective introduction of a reverse prenyl group to create a quaternary carbon stereocenter using (−)-3a-hydroxyfuroindoline as a building block. This is followed by the construction of the indoline spiroaminal via cautious stepwise oxidations with cyclizations from the indoline. The assembly of (Z)-dehydrohistidine is then carried out, and finally, photoisomerization of unnatural (Z)-neoxaline to the natural (E)-neoxaline .Molecular Structure Analysis
Neoxaline has a complex molecular structure with the formula C23H25N5O4 . Its molecular weight is 435.484 g/mol . The structure includes a quaternary carbon stereocenter, an indoline spiroaminal, and a (Z)-dehydrohistidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Neoxaline include the introduction of a reverse prenyl group, stepwise oxidations with cyclizations, assembly of (Z)-dehydrohistidine, and photoisomerization .Applications De Recherche Scientifique
Antitumor Activity
Neoxaline, along with Meleagrin, belongs to the roquefortine alkaloids with a unique dihydroindole spiroamide framework . These compounds have significant bioactivities, especially tumor cell inhibitory activity . They can effectively inhibit the proliferation and metastasis of the human HepG2 cell and induce HepG2 cell apoptosis and cell cycle arrest in the G2/M phase .
Fermentation Optimization
The fermentation of Meleagrin, a compound closely related to Neoxaline, has been optimized to increase its yield to 335 mg/L . This provides bioactive inspiration and fungus resources for roquefortine alkaloid development, including Neoxaline .
Total Synthesis
The Japanese Toshiaki Sunazuka research group carried out the total synthesis of indole alkaloids containing a unique dihydroindole spiroamide skeleton, including Neoxaline . This process involves the stereoselective introduction of the reverse isoprene group, benzyl carbon, and dihydroindole, to indole spirocyclic .
Antiviral Activity
Although specific studies on Neoxaline’s antiviral activity are not available, similar compounds have been tested for their antiviral (H1N1 and H3N2) activities . It’s plausible that Neoxaline may also possess antiviral properties.
Antituberculosis Activity
Similar to the antiviral activity, compounds related to Neoxaline have been tested for their antituberculosis activities . This suggests a potential application of Neoxaline in antituberculosis research.
Antibacterial Activity
Related compounds have been tested for their antibacterial activities , indicating a potential application of Neoxaline in antibacterial research.
Cytotoxic Activities
Compounds related to Neoxaline have shown cytotoxic activities . This suggests that Neoxaline could potentially be used in research related to cytotoxicity.
Inhibition of Tubulin Polymerization
Oxaline, a compound closely related to Neoxaline, can inhibit tubulin polymerization in Jurkat cells, resulting in cell cycle arrest at the M phase . This suggests a potential application of Neoxaline in research related to cell cycle regulation.
Mécanisme D'action
Target of Action
Neoxaline is a bio-active isolate from the fungus Aspergillus japonicus . It primarily targets the central nervous system and blood platelets . It acts as an antimitotic agent , interfering with cell division, and shows weak inhibitory activity on blood platelet aggregation .
Mode of Action
Neoxaline interacts with its targets by inhibiting mitosis, thereby preventing cell division . This can lead to the death of rapidly dividing cells, such as cancer cells. Additionally, it weakly inhibits the aggregation of blood platelets, which can affect blood clotting .
Biochemical Pathways
Neoxaline is part of the roquefortine/meleagrin/neoxaline pathway in Penicillium chrysogenum . It is derived from the compound glandicoline B through a series of enzymatic reactions . The enzymes RoqA, RoqR, RoqD, RoqM, RoqO, and RoqN are involved in the biosynthesis of neoxaline . The final product of this pathway is meleagrin, which is then methylated to form neoxaline .
Result of Action
The antimitotic activity of neoxaline can lead to the death of rapidly dividing cells, such as cancer cells . Its weak inhibitory activity on blood platelet aggregation can affect blood clotting . These effects at the molecular and cellular level contribute to its potential therapeutic applications.
Propriétés
IUPAC Name |
(14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7-triene-12,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-10,12-13,18,29H,1,11H2,2-4H3,(H,24,25)(H,26,30)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLNXXASUKFCCX-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C12CC(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C=C)C12CC(C(=O)N\3C1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893992 | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neoxaline | |
CAS RN |
71812-10-7 | |
| Record name | Neoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071812107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is neoxaline and where is it found?
A1: Neoxaline is an indole alkaloid characterized by a unique indoline spiroaminal framework. [, ] It was first discovered as a secondary metabolite produced by the fungus Aspergillus japonicus Fg-551. [, ] It has also been found in other Aspergillus species, as well as in Penicillium species. [, , , ]
Q2: What is the molecular formula and weight of neoxaline?
A2: The molecular formula of neoxaline is C23H25N5O4. [] Based on this formula, the molecular weight is calculated to be 435.47 g/mol.
Q3: How was the structure of neoxaline elucidated?
A3: The structure of neoxaline was initially proposed based on spectroscopic data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. [, ] The absolute stereochemistry was later confirmed through total synthesis. [, ]
Q4: What is known about the biosynthesis of neoxaline?
A4: Neoxaline biosynthesis is linked to the roquefortine/meleagrin pathway in fungi. [, ] This pathway involves a series of enzymatic reactions starting from tryptophan and geranyl pyrophosphate. Studies have identified specific enzymes and intermediates involved in the formation of the indoline spiroaminal framework characteristic of neoxaline. []
Q5: Have any total syntheses of neoxaline been reported?
A5: Yes, several total syntheses of neoxaline have been achieved. [, , , ] These syntheses typically involve strategies for the stereoselective construction of the indoline spiroaminal framework, often utilizing furoindoline derivatives as key intermediates. [, , ]
Q6: Does neoxaline exhibit any biological activity?
A6: Neoxaline has been reported to bind to tubulin, a protein crucial for cell division. [, ] This binding interaction inhibits tubulin polymerization, which can disrupt cell division. [, ]
Q7: Has the structure-activity relationship (SAR) of neoxaline been investigated?
A7: While comprehensive SAR studies on neoxaline are limited, some information can be gleaned from the activity of related compounds in the roquefortine/meleagrin pathway. [] Modifications to the core structure, particularly the indoline spiroaminal moiety, are likely to impact its biological activity. [, ]
Q8: Are there any known analytical methods for detecting and quantifying neoxaline?
A9: Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry are commonly employed for the detection and quantification of neoxaline in complex mixtures, such as fungal extracts. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



